Sorafenibtosylat
Übersicht
Beschreibung
Sorafenibtosylat ist ein Biaryl-Harnstoff und ein oraler Multikinase-Inhibitor. Es zielt auf Zellmembran-Tyrosinkinase-Rezeptoren und nachgeschaltete intrazelluläre Kinasen ab, die an der Proliferation von Tumorzellen und der Tumorangiogenese beteiligt sind . This compound ist zur Behandlung von nicht resezierbarem hepatozellulärem Karzinom, fortgeschrittenem Nierenzellkarzinom und differenziertem Schilddrüsenkarzinom zugelassen . Es wird unter dem Markennamen Nexavar vermarktet .
Wissenschaftliche Forschungsanwendungen
Sorafenib tosylate has a wide range of scientific research applications, including :
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cell signaling pathways and its role in inhibiting tumor growth.
Medicine: Extensively used in clinical trials for the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.
Industry: Employed in the development of drug delivery systems, such as nanocarriers, to improve its bioavailability and reduce side effects.
Wirkmechanismus
Target of Action
Sorafenib tosylate is a kinase inhibitor that primarily targets cell surface tyrosine kinase receptors and downstream intracellular kinases . These targets are implicated in tumor cell proliferation and tumor angiogenesis . It specifically targets serine-threonine kinase Raf and several tyrosine kinases involved in tumor growth .
Mode of Action
Sorafenib tosylate exhibits a dual mechanism of action. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells . Additionally, it reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature . Sorafenib is more selective for c-Raf than B-RAF .
Biochemical Pathways
Sorafenib tosylate affects multiple biochemical pathways. It inhibits the RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation . It also inhibits VEGFR and PDGFR signaling pathways, which are involved in angiogenesis . Furthermore, sorafenib treatment induces autophagy , which may suppress tumor growth.
Result of Action
The action of sorafenib tosylate results in decreased tumor cell proliferation and reduced tumor angiogenesis . By blocking the signals that trigger cancer cells to divide and grow, and the signals that promote the growth of new blood vessels that tumors need to grow, sorafenib tosylate prevents cancer cells from growing and may even kill them .
Action Environment
The action, efficacy, and stability of sorafenib tosylate can be influenced by various environmental factors. For instance, the pH difference between cancer cells and normal cells is a key point of smart nanogel, a delivery system for sorafenib tosylate . This system improves the therapeutic efficacy of poorly water-soluble drugs like sorafenib tosylate by delivering the drug in a target tumor with decreased adverse effects . .
Biochemische Analyse
Biochemical Properties
Sorafenib tosylate targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It inhibits multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF .
Cellular Effects
Sorafenib tosylate has been shown to decrease tumor cell proliferation in vitro . It attenuates tumor growth of human tumor xenografts in immunocompromised mice, reduces tumor angiogenesis, and increases tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .
Molecular Mechanism
Sorafenib tosylate’s mechanism of action involves inhibiting many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, sorafenib tosylate is more selective for c-Raf than B-RAF . It also induces autophagy, which may suppress tumor growth .
Temporal Effects in Laboratory Settings
Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . At steady-state, sorafenib tosylate accounts for 70-85% of the circulating analytes in plasma .
Dosage Effects in Animal Models
In a study involving tumor-bearing dogs, sorafenib tosylate was administered at an intended dose of 3 mg/kg . Mean sorafenib levels declined by over 70% relative to peak serum concentrations by 24 hours in all dogs, suggesting the value of at least twice-daily administration . Doses of 3 mg/kg were well-tolerated, and no patients in the study experienced adverse events that were attributable to sorafenib tosylate .
Metabolic Pathways
Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . About eight metabolites of sorafenib tosylate have been identified, of which five were detected in plasma .
Transport and Distribution
It is known that sorafenib tosylate undergoes oxidative metabolism in the liver and kidneys, suggesting that it may be transported to these organs for metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Sorafenibtosylat umfasst mehrere Schritte. Einer der wichtigsten Zwischenprodukte ist 4-Chlor-3-(trifluormethyl)anilin, das einer Reihe von Reaktionen unterzogen wird, um das Endprodukt zu bilden. Der Prozess umfasst die folgenden Schritte :
Bildung des Zwischenprodukts: 4-Chlor-3-(trifluormethyl)anilin wird mit Phosgen umgesetzt, um 4-Chlor-3-(trifluormethyl)phenylisocyanat zu bilden.
Kupplungsreaktion: Das Isocyanat wird dann mit 4-Aminophenol umgesetzt, um 4-[4-(4-Chlor-3-(trifluormethyl)phenyl)ureido]phenol zu bilden.
Etherbildung: Dieses Zwischenprodukt wird mit 2-Chlor-N-methylpyridin-3-carboxamid umgesetzt, um Sorafenib zu bilden.
Tosylierung: Schließlich wird Sorafenib mit p-Toluolsulfonsäure tosyliert, um this compound zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Methanol, und die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind für this compound weniger verbreitet.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Trifluormethylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Cytochrom-P450-Enzyme und UGT1A9.
Substitution: Reagenzien wie Nukleophile (z. B. Amine, Thiole) können unter milden Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Die Hauptprodukte umfassen oxidierte Metaboliten, die mit den Fäkalien und dem Urin ausgeschieden werden.
Substitution: Substituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter :
Chemie: Als Modellverbindung zur Untersuchung von Kinaseinhibitoren und ihrer Wechselwirkungen mit verschiedenen Zielen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und seiner Rolle bei der Hemmung des Tumorwachstums.
Medizin: Weitgehend in klinischen Studien zur Behandlung verschiedener Krebsarten eingesetzt, darunter hepatozelluläres Karzinom, Nierenzellkarzinom und Schilddrüsenkarzinom.
Industrie: Einsatz bei der Entwicklung von Medikamententrägersystemen wie Nanocarriern, um die Bioverfügbarkeit zu verbessern und Nebenwirkungen zu reduzieren.
Wirkmechanismus
This compound ist ein Kinase-Inhibitor, der die Proliferation von Tumorzellen verringert, indem er mehrere intrazelluläre Kinasen hemmt, darunter c-CRAF, BRAF und mutiertes BRAF . Es zielt auf Zellmembran-Tyrosinkinase-Rezeptoren und nachgeschaltete intrazelluläre Kinasen ab, die an der Proliferation von Tumorzellen und der Angiogenese beteiligt sind . Sorafenib-Behandlung induziert Autophagie, die das Tumorwachstum unterdrücken kann .
Analyse Chemischer Reaktionen
Types of Reactions
Sorafenib tosylate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for sorafenib tosylate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and UGT1A9.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Major Products Formed
Oxidation: The major products include oxidized metabolites that are excreted in feces and urine.
Substitution: Substituted derivatives of sorafenib tosylate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sunitinib: Ein weiterer Multikinase-Inhibitor, der für ähnliche Indikationen eingesetzt wird.
Pazopanib: Ein Kinase-Inhibitor, der zur Behandlung von Nierenzellkarzinom und Weichteilsarkom eingesetzt wird.
Regorafenib: Ein Kinase-Inhibitor, der zur Behandlung von metastasiertem kolorektalem Karzinom und gastrointestinalen Stromatumoren eingesetzt wird.
Einzigartigkeit von Sorafenibtosylat
This compound ist aufgrund seines breiten Spektrums an Kinase-Hemmung einzigartig und zielt sowohl auf RAF-Kinase als auch auf Rezeptor-Tyrosinkinasen ab, die die Angiogenese fördern . Es ist auch bekannt für seine Fähigkeit, Autophagie zu induzieren, was zu seinen Antitumor-Effekten beitragen kann .
Biologische Aktivität
Sorafenib tosylate, known as BAY 43-9006, is a multi-kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its biological activity is characterized by its ability to inhibit tumor cell proliferation and angiogenesis through the blockade of various receptor tyrosine kinases (RTKs) and serine/threonine kinases. This article delves into the mechanisms of action, clinical efficacy, and research findings associated with sorafenib tosylate.
Sorafenib tosylate acts on multiple targets involved in tumorigenesis:
- Receptor Tyrosine Kinases : It inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), c-KIT, and FMS-like tyrosine kinase 3 (FLT3) .
- Raf Kinase Inhibition : Originally developed as a Raf kinase inhibitor, sorafenib blocks the Raf/MEK/ERK signaling pathway, crucial for cell proliferation and survival .
- Necroptosis Inhibition : Recent studies indicate that sorafenib can inhibit necroptosis, a form of programmed cell death, by preventing necrosome formation through direct interaction with RIPK1 and RIPK3 kinases .
Clinical Efficacy
Sorafenib tosylate has been extensively studied in clinical trials, demonstrating significant efficacy in various malignancies:
Renal Cell Carcinoma (RCC)
- Phase III TARGET Trial : This trial showed that sorafenib significantly prolonged progression-free survival (PFS) compared to placebo in patients with advanced clear-cell RCC who had failed previous therapies .
- Real-world Evidence : A post-marketing surveillance study involving over 3200 patients confirmed the safety and efficacy of sorafenib in routine clinical practice, reinforcing its role as a first-line treatment for advanced RCC .
Hepatocellular Carcinoma (HCC)
- Sorafenib is approved for HCC treatment, where it has been shown to improve overall survival by delaying disease progression .
Pediatric Applications
- Recent studies are exploring the use of sorafenib in pediatric cancers such as rhabdomyosarcoma. Preliminary results indicate potential benefits in prolonging PFS in younger patients with relapsed or refractory conditions .
Research Findings
Table 1 summarizes key findings from various studies on sorafenib tosylate's biological activity:
Case Studies
- Case Study in RCC : A patient with metastatic RCC treated with sorafenib after failing cytokine therapy showed stabilization of disease for over six months before requiring additional treatment options.
- Pediatric Rhabdomyosarcoma : A cohort study indicated that children receiving sorafenib as part of their treatment regimen exhibited improved clinical outcomes compared to historical controls.
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYUQIDRJSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047839 | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475207-59-1 | |
Record name | Nexavar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorafenib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORAFENIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.